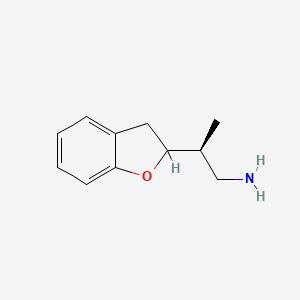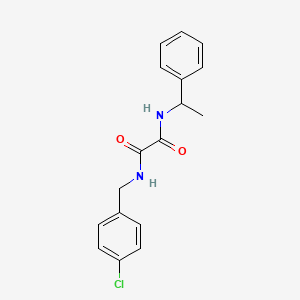![molecular formula C19H24F3NO4S B2845628 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide CAS No. 1788542-82-4](/img/structure/B2845628.png)
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H24F3NO4S and its molecular weight is 419.46. The purity is usually 95%.
BenchChem offers high-quality 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Physicochemical Properties and Brönsted Acidity
Research has synthesized and characterized new protic ionic liquids (PILs) that incorporate the camphorsulfonate anion with different cations, exploring the impact of alkyl and aromatic substitution on their physicochemical properties. These substances, related to the compound of interest, demonstrate significant variations in density, viscosity, and thermal degradation, showing how structural modifications can affect these characteristics. Their strong Brönsted acidities were determined using the Hammett method, indicating potential applications in acid-catalyzed reactions or as novel acidic media for various chemical processes (Sardar et al., 2018).
Conformations and Self-association
The structure and self-association behavior of a related compound, trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, were studied using IR spectroscopy and quantum chemical methods. This research provides insights into how different environmental conditions and solvent interactions can influence the molecular structure and association tendencies of such compounds. It highlights the role of hydrogen bonding in the formation of cyclic dimers and chain associates, which could have implications for understanding the behavior of similar compounds in biological systems or as components of larger molecular assemblies (Sterkhova et al., 2014).
Synthesis and Characterization of Derivatives
Another study focused on the synthesis and aminolysis of a glycidyl derivative of the compound . This research aimed at understanding the regioselectivity of these transformations, which is crucial for designing synthetic pathways for targeted molecule production. The findings from IR, 1H NMR spectroscopy, and mass spectrometry offer valuable information for the synthesis of complex molecules with specific functional groups, potentially useful in pharmaceuticals, materials science, and chemical biology (Palchikov et al., 2014).
Eigenschaften
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3NO4S/c1-17(2)14-7-8-18(17,16(25)9-14)11-28(26,27)23-10-15(24)12-3-5-13(6-4-12)19(20,21)22/h3-6,14-15,23-24H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRUIIKWNKKPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2845545.png)
![N-(3-chloro-4-methylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2845546.png)



![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2845552.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2845554.png)
![N-(3-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2845556.png)

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-{[(2-morpholino-2-oxoethoxy)imino]methyl}malonamide](/img/structure/B2845558.png)

![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B2845564.png)

![1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid](/img/structure/B2845567.png)